molecular formula C16H13F3N2OS2 B2391041 thiophen-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-61-6

thiophen-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2391041
CAS No.: 851806-61-6
M. Wt: 370.41
InChI Key: MSWPVIIJROBWJC-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be complex. For example, the benzothiophene ring in some compounds is coplanar to the adjacent carbonyl group, facilitating an intramolecular hydrogen bonding between the hydroxyl group on the ring and the O-atom of the carbonyl moiety .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Thiophene Derivatives in Pharmaceutical Research

Thiophene derivatives, such as the one , have been studied extensively for their pharmacological potential. They exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju et al., 2018). This broad range of activities makes them valuable for the development of new therapeutic agents. For instance, compounds like 4,5-diaryl-2-(substituted thio)-1H-imidazoles have shown significant anti-inflammatory and analgesic properties, with some analogues demonstrating potency surpassing that of phenylbutazone and indomethacin, which has led to clinical trials of such compounds as antiarthritic drugs (Sharpe et al., 1985).

Material Science Applications

In the realm of material science, thiophene and its derivatives play a crucial role in the development of organic semiconductors, notably in the context of polymeric thiophenes. These materials are utilized in applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLETs), chemical sensors, and solar cells. The structural diversity and electronic properties of thiophene-based compounds make them suitable for tailoring materials with specific functionalities and enhanced performance (Nagaraju et al., 2018).

Properties

IUPAC Name

thiophen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS2/c17-16(18,19)12-5-3-11(4-6-12)10-24-15-20-7-8-21(15)14(22)13-2-1-9-23-13/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPVIIJROBWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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